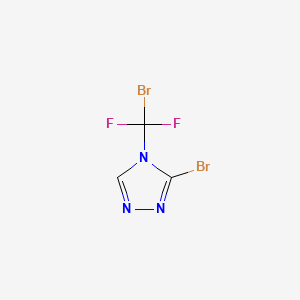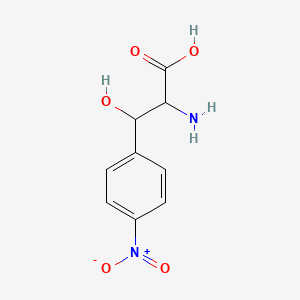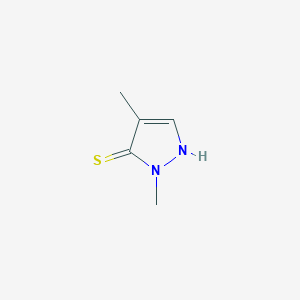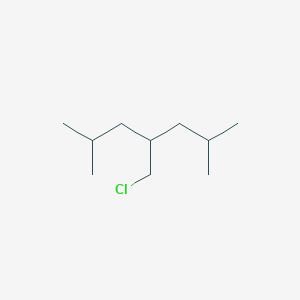
4-(Chloromethyl)-2,6-dimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2,6-dimethylheptane is an organic compound characterized by the presence of a chloromethyl group attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,6-dimethylheptane typically involves the chloromethylation of 2,6-dimethylheptane. One common method is the reaction of 2,6-dimethylheptane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2,6-dimethylheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, or thioethers.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2,6-dimethylheptane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2,6-dimethylheptane involves its reactivity towards nucleophiles, oxidizing agents, and reducing agents. The chloromethyl group is highly reactive, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzyl chloride: Similar in having a chloromethyl group but differs in the aromatic ring structure.
Chloromethyl methyl ether: Contains a chloromethyl group attached to an ether, used in similar chloromethylation reactions.
Trichloromethyl compounds: Contain multiple chlorine atoms, leading to different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2,6-dimethylheptane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the heptane backbone. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C10H21Cl |
|---|---|
Molekulargewicht |
176.72 g/mol |
IUPAC-Name |
4-(chloromethyl)-2,6-dimethylheptane |
InChI |
InChI=1S/C10H21Cl/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
PUDXXXNDQVUEHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


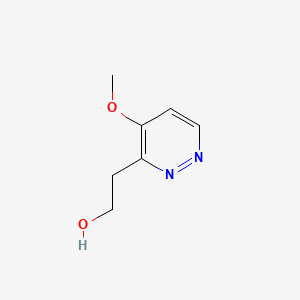
![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)
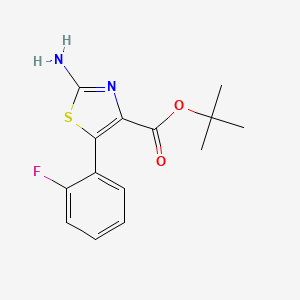
![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
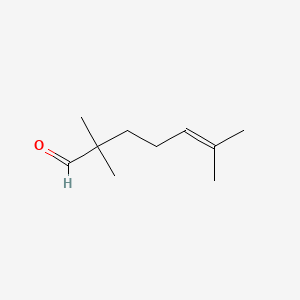
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
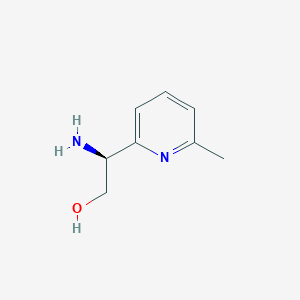
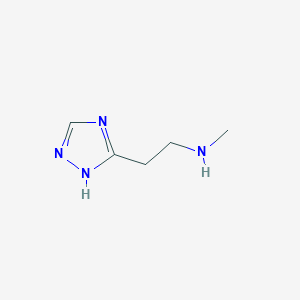
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)

